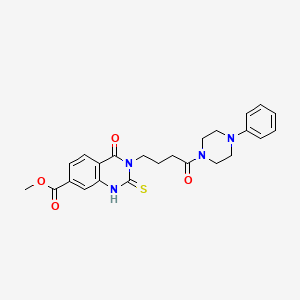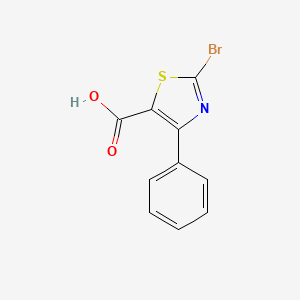
Methyl 4-oxo-3-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, "Methyl 4-oxo-3-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate," is a complex molecule that appears to be related to the family of quinazoline derivatives. These compounds are known for their potential pharmacological activities, including anti-cancer properties as indicated by their ability to inhibit enzymes like methionine synthase (MetS) .
Synthesis Analysis
The synthesis of related quinazoline derivatives has been reported through various methods. For instance, the protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is synthesized from dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate using a solvent-free process assisted by focused microwave technology . Another study describes the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which are structurally similar to the compound , using dicyclohexylcarbodiimide (DCC) and azide coupling methods . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be complex, and their analysis is crucial for understanding their potential interactions with biological targets. X-ray structural analysis has been used to establish the structure of related compounds, such as methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate . This technique could be employed to determine the precise molecular structure of the compound .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, which are essential for their biological activity. The study of these reactions can provide insights into the reactivity and potential modifications of the compound. For example, the synthesis of substituted 4-oxoquinoline-3-carboxylic acids involves the preparation of compounds with a methyl group at the 8-position, which have shown potent antibacterial activity . Understanding the chemical reactions of the compound could lead to the discovery of new antibacterial agents or other pharmacologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. These properties, such as solubility, melting point, and stability, are important for the compound's application in a biological context. The studies mentioned do not provide specific data on these properties for the compound of interest, but similar compounds have been evaluated for their cytotoxic activity and binding energies, which are indicative of their potential as anti-cancer agents . Further analysis of the physical and chemical properties of the compound is necessary to fully understand its potential applications.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
- Antibacterial Activities : Some derivatives of the compound, such as Temafloxacin hydrochloride, have shown potent antibacterial properties. This makes them candidates for development as broad-spectrum antimicrobial agents (Chu et al., 1991).
- Antimicrobial Study of Fluoroquinolone-based 4-thiazolidinones : The study of fluoroquinolone-based derivatives, including the specified compound, has demonstrated potential antifungal and antibacterial activities, underscoring their relevance in addressing microbial resistance (Patel & Patel, 2010).
Pharmaceutical Research
- Synthesis for Potential Antimicrobial Agents : Derivatives have been synthesized and screened for in vitro antibacterial and antifungal activities, showing promise as potential antimicrobial agents (Desai, Dodiya & Shihora, 2011).
- VEGFR-2 and EGFR Tyrosine Kinases Inhibition : A study synthesized a new derivative and evaluated its biological activities, finding that it inhibited VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Chemical Synthesis and Characterization
- Molecular and Crystal Structures : Research has focused on the synthesis and structural analysis of derivatives, providing insights into their molecular and crystal structures, which is crucial for understanding their pharmaceutical applications (Rudenko et al., 2013).
Anticancer Research
- Breast Anticancer Activity : A study aimed to produce new derivatives to test their anticancer effect against the breast cancer MCF-7 cell line, indicating potential applications in cancer therapy (Gaber et al., 2021).
Propiedades
IUPAC Name |
methyl 4-oxo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-32-23(31)17-9-10-19-20(16-17)25-24(33)28(22(19)30)11-5-8-21(29)27-14-12-26(13-15-27)18-6-3-2-4-7-18/h2-4,6-7,9-10,16H,5,8,11-15H2,1H3,(H,25,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQSMONBWXSLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-isopropylphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B3018559.png)



![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3018565.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3018568.png)
![N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3018569.png)


![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)